

Technical Synthesis Guide: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid[1]

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Compound of Interest

Compound Name: 5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

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Executive Summary

This technical guide details the synthesis of **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid** (also referred to as 5-(2-chloroacetamido)salicylic acid).[1] This compound serves as a critical electrophilic intermediate in the development of pharmaceutical agents, particularly in the modification of mesalazine (5-ASA) derivatives for targeted drug delivery or enzyme inhibition.
[1]

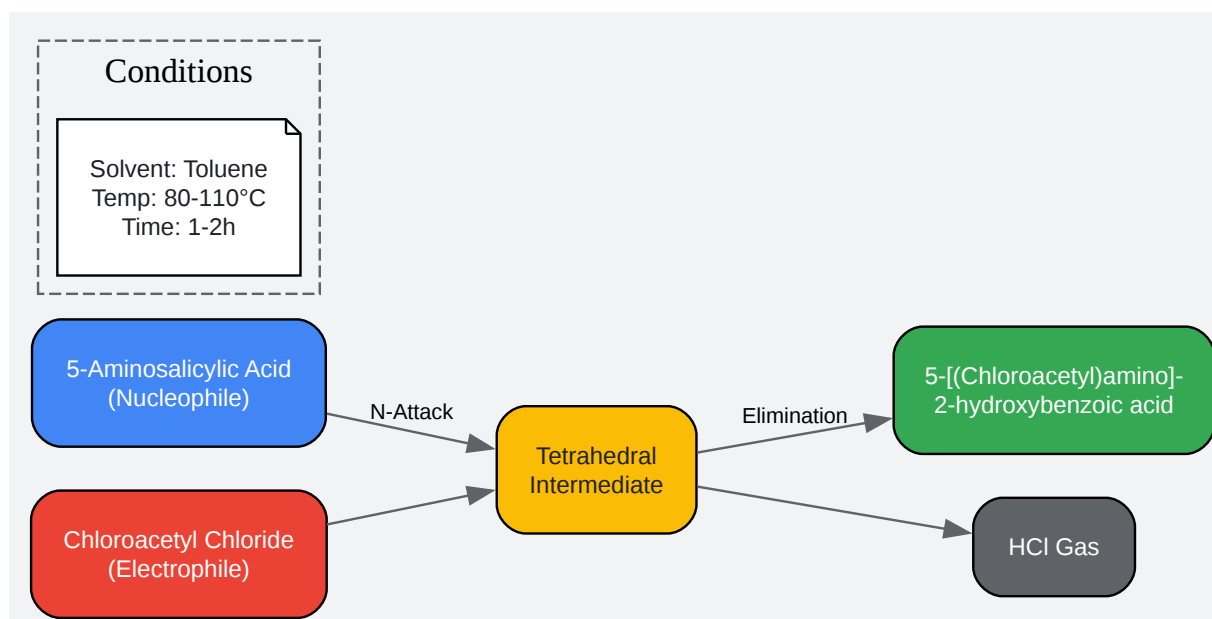
The core synthetic challenge lies in chemoselectivity: acylating the aniline nitrogen at position 5 without esterifying the phenolic oxygen at position 2. This guide presents a robust, scalable protocol utilizing non-aqueous conditions to maximize regioselectivity and yield.[1]

Strategic Retrosynthesis & Mechanism

The synthesis is a nucleophilic acyl substitution (N-acylation) of 5-Aminosalicylic acid (5-ASA) using Chloroacetyl chloride.[1]

Mechanistic Pathway[1][2]

- Nucleophilic Attack: The lone pair of the amine nitrogen (5-position) attacks the carbonyl carbon of chloroacetyl chloride.[1]
- Elimination: Chloride is eliminated, reforming the carbonyl and generating the amide bond.[1]
- Selectivity Control: While the phenol group is nucleophilic, the amine is significantly more nucleophilic under neutral or slightly acidic conditions.[1] Using a non-polar solvent (Toluene) prevents the ionization of the phenol, thereby suppressing O-acylation.[1]



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Caption: Mechanistic pathway for the chemoselective N-acylation of 5-ASA.

Experimental Protocol

Method A: Heterogeneous Reflux in Toluene (Recommended)

This method is preferred for its high regioselectivity and ease of workup.[1] It avoids the zwitterionic solubility issues of 5-ASA in water and suppresses O-acylation by maintaining the phenol in its protonated state.[1]

Materials Required

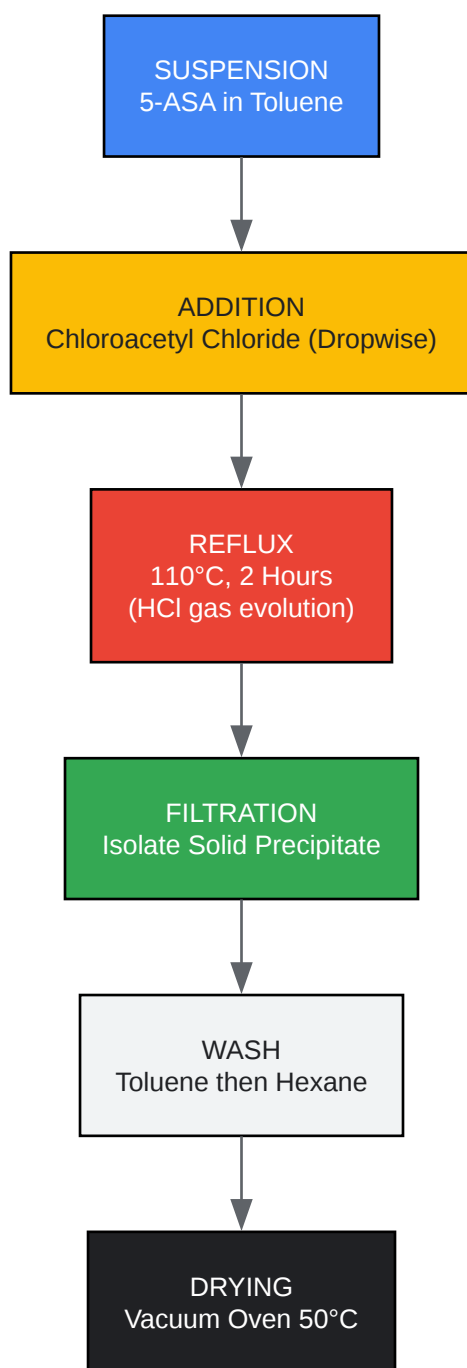
Reagent	MW (g/mol)	Equivalents	Role
5-Aminosalicylic acid (5-ASA)	153.14	1.0	Substrate
Chloroacetyl chloride	112.94	1.5 - 2.0	Acylation Agent
Toluene	92.14	Solvent (20 vol)	Medium
DMF (Optional)	73.09	Catalytic	Solubilizer

Step-by-Step Procedure

- Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂), suspend 5-ASA (10.0 g, 65.3 mmol) in Toluene (200 mL).
- Reagent Addition: Add Chloroacetyl chloride (11.0 g, 97.4 mmol) dropwise over 15 minutes at room temperature.
 - Note: The reaction is slightly exothermic.[1] Ensure good stirring as 5-ASA is a suspension.[1]
- Reaction: Heat the mixture to reflux (110°C) for 1.5 to 2 hours.
 - Observation: Evolution of HCl gas will be observed.[1] The suspension typically changes color/texture as the product forms (often becoming more voluminous).[1]
- Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Methanol/Acetic Acid 7:3:0.1). 5-ASA is highly fluorescent; the product will have a distinct R_f and different fluorescence quenching.[1]
- Workup:
 - Cool the reaction mixture to room temperature (20-25°C).
 - Filter the precipitate under vacuum.[1]

- Wash the filter cake with cold Toluene (2 x 30 mL) to remove excess acid chloride.[1]
- Wash with Hexane (2 x 30 mL) to aid drying.[1]
- Purification:
 - The crude solid is usually of sufficient purity (>95%).[1]
 - If necessary, recrystallize from Ethanol/Water (9:1).[1] Dissolve in hot ethanol, filter while hot, and add water dropwise until turbidity appears. Cool to 4°C.[1]
- Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Experimental Workflow Diagram



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Caption: Operational workflow for the synthesis of **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid**.

Process Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent dramatically impacts the yield and impurity profile.

Solvent	Temperature	Yield	Pros	Cons
Toluene (Recommended)	110°C	92-96%	Excellent chemoselectivity; Product precipitates easily.[1]	5-ASA is insoluble (slurry reaction).[1]
THF	66°C	80-85%	Better solubility of intermediates. [1]	Lower boiling point may require longer times; THF can polymerize with strong Lewis acids.[1]
DMF/DMAc	25-60°C	70-80%	Homogeneous reaction.[1]	Difficult workup (high BP solvent); Promotes O-acylation side reactions.[1]
Water (Schotten-Baumann)	0-25°C	50-60%	Green solvent.[1]	Hydrolysis of Chloroacetyl chloride; pH control is difficult (Zwitterion issues).

Troubleshooting Common Issues

- Issue: Low Yield.
 - Cause: Hydrolysis of the acid chloride due to wet solvent.
 - Fix: Ensure Toluene is dried over molecular sieves.[1] Use a drying tube.[1]

- Issue: O-Acylation (Ester formation).
 - Cause: Presence of base or high polarity solvent (DMF) promoting phenolate formation.[1]
 - Fix: Stick to non-polar solvents (Toluene/DCM) without added base.[1] The HCl generated protonates the phenol, protecting it.
- Issue: Sticky Product.
 - Cause: Incomplete removal of Toluene or Acid Chloride.[1]
 - Fix: Triturate the solid with Hexane or Diethyl Ether.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

- Appearance: Off-white to light grey powder.[1]
- Melting Point: >260°C (Decomposition).[1][2][3]
- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 11.2 - 11.5 ppm (s, 1H, -COOH/OH interaction)[1]
 - δ 10.1 ppm (s, 1H, -NH-CO-)[1]
 - δ 8.15 ppm (d, 1H, Ar-H, position 6)[1]
 - δ 7.75 ppm (dd, 1H, Ar-H, position 4)[1]
 - δ 6.95 ppm (d, 1H, Ar-H, position 3)[1]
 - δ 4.25 ppm (s, 2H, Cl-CH₂-CO-) -> Key diagnostic peak.[1]
- IR Spectroscopy (KBr):
 - 1660-1690 cm⁻¹ (Amide I C=O stretch)[1]

- 3200-3400 cm^{-1} (Broad OH/NH stretch)[1]

Safety & Handling

- Chloroacetyl Chloride: Highly toxic, corrosive, and a potent lachrymator.[1] Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before cleaning.[1]
- 5-ASA: Light sensitive and susceptible to oxidation (turning brown).[1] Store under inert atmosphere if possible.
- Waste Disposal: The filtrate contains Toluene and HCl.[1] Neutralize with Sodium Bicarbonate before disposal into organic waste streams.[1]

References

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